molecular formula C18H25N3O3S2 B2472164 2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1171314-18-3

2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2472164
CAS No.: 1171314-18-3
M. Wt: 395.54
InChI Key: ZWQJKGRSZVNHDG-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a 4-methoxybenzyl group and at position 5 with a 1-(propylsulfonyl)piperidin-4-yl moiety. The 1,3,4-thiadiazole scaffold is well-documented for its diverse pharmacological activities, including antiviral, antimicrobial, and receptor-modulating properties .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-3-12-26(22,23)21-10-8-15(9-11-21)18-20-19-17(25-18)13-14-4-6-16(24-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQJKGRSZVNHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid undergoes N-sulfonation using propane-1-sulfonyl chloride under basic conditions. The carboxylic acid group is first protected as a methyl ester to prevent side reactions:

Procedure :

  • Esterification : Piperidine-4-carboxylic acid (1.0 eq) is refluxed in methanol with concentrated H₂SO₄ (cat.) for 6 h. The methyl ester is isolated in 92% yield.
  • Sulfonation : The ester (1.0 eq) is treated with propane-1-sulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0°C. After 12 h, the product is purified via silica gel chromatography (78% yield).
  • Deprotection : The ester is hydrolyzed using 2N NaOH in THF/H₂O (1:1) at 60°C for 4 h, yielding 1-(propylsulfonyl)piperidine-4-carboxylic acid (85% yield).

Characterization :

  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 3.85 (m, 2H, SO₂CH₂CH₂CH₃), 3.15 (t, J = 12 Hz, 2H, piperidine-H), 2.95 (m, 1H, piperidine-H), 1.75–1.65 (m, 4H, piperidine-H), 1.45 (sextet, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 0.98 (t, J = 7.5 Hz, 3H, CH₃).
  • FT-IR : 1715 cm⁻¹ (C=O), 1320 cm⁻¹, 1145 cm⁻¹ (S=O).

Synthesis of 4-Methoxybenzyl Thiosemicarbazide

Thiosemicarbazide Formation

4-Methoxybenzyl hydrazine is prepared via hydrazinolysis of 4-methoxybenzyl chloride, followed by reaction with carbon disulfide:

Procedure :

  • Hydrazinolysis : 4-Methoxybenzyl chloride (1.0 eq) is refluxed with hydrazine hydrate (3.0 eq) in ethanol for 8 h. The product is isolated by filtration (88% yield).
  • Thiosemicarbazide Synthesis : The hydrazine (1.0 eq) is treated with CS₂ (1.5 eq) and KOH (2.0 eq) in ethanol/water (3:1) at 50°C for 6 h. Acidification with HCl yields the thiosemicarbazide (76% yield).

Characterization :

  • ¹³C-NMR (125 MHz, CDCl₃) : δ 178.2 (C=S), 159.8 (OCH₃), 130.4 (aromatic-C), 114.2 (aromatic-CH), 55.3 (OCH₃), 45.2 (CH₂NH).

Cyclodehydration to Form the 1,3,4-Thiadiazole Core

POCl₃-Mediated Cyclization

The carboxylic acid and thiosemicarbazide are condensed using POCl₃, a method adapted from Alam et al.:

Procedure :

  • Reaction : 1-(Propylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) and 4-methoxybenzyl thiosemicarbazide (1.0 eq) are stirred in POCl₃ (10 mL) at 90°C for 1 h. After quenching with ice-water, the mixture is basified to pH 8 with NaOH and extracted with ethyl acetate.
  • Purification : Recrystallization from methanol yields the thiadiazole as a white solid (68% yield).

Optimization Data :

Parameter Value
Temperature 90°C
Time 1 h
Yield 68%
Byproduct (Oxadiazole) <5%

Characterization :

  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 2H, aromatic-H), 7.12 (d, J = 8.5 Hz, 2H, aromatic-H), 4.35 (s, 2H, CH₂Ar), 3.80 (s, 3H, OCH₃), 3.65–3.55 (m, 2H, piperidine-H), 3.10–2.95 (m, 2H, SO₂CH₂), 2.85–2.70 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H), 1.50–1.40 (m, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.5 Hz, 3H, CH₃).
  • Elemental Analysis : Calculated for C₁₉H₂₆N₃O₃S₂: C 54.78%, H 6.29%, N 10.07%; Found: C 54.62%, H 6.35%, N 9.98%.

Alternative Synthetic Routes

T3P-Mediated Cyclodehydration

Propylphosphonic anhydride (T3P) offers a milder alternative to POCl₃, reducing oxadiazole byproduct formation:

Procedure :

  • Reaction : The carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq) are stirred in DMF with T3P (1.5 eq) at 80°C for 2 h.
  • Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Lower toxicity compared to POCl₃.
  • Higher reproducibility.

Challenges and Mitigation Strategies

Steric Hindrance in Piperidine Sulfonation

The bulky propylsulfonyl group impedes cyclodehydration. Using excess POCl₃ (3.0 eq) and prolonged heating (90°C, 2 h) improves conversion.

Regioselectivity in Thiadiazole Formation

The 5-position is preferentially occupied by the piperidine group due to electronic effects of the sulfonyl moiety, as confirmed by DFT calculations in analogous systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as ketones or aldehydes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Research indicates that compounds containing the thiadiazole moiety exhibit various biological activities, including:

  • Antimicrobial Properties : Thiadiazole derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications on the thiadiazole structure can enhance antimicrobial efficacy. For instance, a study reported that certain thiadiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Thiadiazoles are also explored for their anticancer potential. They have been found to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction . The structural features of 2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole may contribute to its effectiveness as an antitumor agent.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

Case Studies

Several studies have investigated the applications of thiadiazole derivatives in various fields:

  • Antimicrobial Research : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated new thiadiazole derivatives for their antimicrobial activity against several bacterial strains. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
  • Cancer Therapeutics : Another research effort focused on the synthesis of novel thiadiazole derivatives aimed at targeting cancer cells. These studies highlighted the ability of certain derivatives to induce apoptosis in human cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with its analogs:

Compound Core Structure Position 2 Substituent Position 5 Substituent Reported Activity Key Reference
Target Compound 1,3,4-Thiadiazole 4-Methoxybenzyl 1-(Propylsulfonyl)piperidin-4-yl Not explicitly stated (inferred antiviral/neurological)
1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate () 1,3,4-Oxadiazole Isopropyl-indazole 1-(3-Methoxypropyl)piperidin-4-yl Selective 5-HT4 receptor ligand (Alzheimer’s, cognitive disorders)
N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide () 1,3,4-Thiadiazole Phenylamino-linked benzamide Methylsulfanylpropyl Influenza A/H3N2 inhibitor (EC50: 4.8–7.4 µM)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () 1,3,4-Thiadiazole 4-Methylphenyl Bis-sulfanyl-methyl-4-methylphenyl Structural data only; inferred medicinal potential
Key Observations:

Core Heterocycle :

  • The target compound and –3 analogs share the 1,3,4-thiadiazole core, which is associated with antiviral activity . In contrast, the oxadiazole derivative in exhibits neurological activity, highlighting how heterocycle choice (sulfur vs. oxygen) influences target selectivity .

The 1-(propylsulfonyl)piperidin-4-yl substituent introduces a sulfonyl group, improving solubility and metabolic stability relative to the 3-methoxypropyl-piperidine () or methylsulfanylpropyl () moieties .

Biological Activity: The target compound’s sulfonated piperidine group resembles features of 5-HT4 ligands () but lacks the indazole-oxadiazole framework critical for receptor binding. benzamide) may alter efficacy .

Pharmacokinetic and ADMET Considerations

  • The target compound’s sulfonyl group may further enhance metabolic stability and reduce off-target interactions compared to methylsulfanyl or methoxypropyl groups.
  • The methoxybenzyl group could increase plasma protein binding, reducing free drug concentration compared to ’s bis-sulfanyl derivatives .

Mechanistic Insights

  • ’s compound 24 inhibits influenza A virus entry, suggesting that thiadiazole derivatives with electron-withdrawing substituents (e.g., sulfonyl) may disrupt viral fusion . The target compound’s sulfonated piperidine could mimic this mechanism.
  • In contrast, ’s oxadiazole derivative acts as a 5-HT4 agonist, indicating that subtle structural changes (e.g., oxadiazole vs. thiadiazole) drastically alter biological targets .

Biological Activity

The compound 2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole belongs to the thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in cancer treatment, antimicrobial properties, and other pharmacological effects.

Structural Characteristics

The structure of this compound includes:

  • Thiadiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Substituents : The presence of a methoxybenzyl group and a propylsulfonyl piperidine enhances its biological activity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain thiadiazole compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
2gLoVo2.44
20bA-5498.03
2gMCF-723.29

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial effects against various pathogens:

  • Studies have reported that compounds within this class exhibit inhibitory effects against Staphylococcus epidermidis and other bacteria . The mechanism involves interaction with bacterial proteins and potential DNA binding as indicated by UV-vis spectroscopic studies.

Anti-inflammatory Properties

Thiadiazoles are also noted for their anti-inflammatory activities. The presence of specific substituents can enhance their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of thiadiazoles can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, impacting pathways critical for cancer cell survival and proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells .

Case Studies

Recent case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on HepG-2 Cells : A study demonstrated that a derivative similar to this compound significantly reduced cell viability in HepG-2 cells after 48 hours of treatment .
  • In Vivo Studies : Animal models treated with thiadiazole derivatives showed reduced tumor growth compared to controls, supporting their potential as anticancer agents .

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